

Advanced Technical Guide: Ethyl 4-phenyl-2-thiazoleacetate Applications

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Compound of Interest

Compound Name: 2-Thiazoleacetic acid, 4-phenyl-, ethyl ester

CAS No.: 166588-08-5

Cat. No.: B180152

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Executive Summary

Ethyl 4-phenyl-2-thiazoleacetate (also known as ethyl 2-(4-phenylthiazol-2-yl)acetate) represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate for pharmaceuticals and agrochemicals. Unlike its carboxylate analog (ethyl 4-phenylthiazole-2-carboxylate), the acetate derivative possesses a methylene bridge at the C2 position, which imparts unique reactivity and biological properties. This structural feature is pivotal for the synthesis of arylacetic acid NSAIDs (e.g., Fentiazac analogs), synthetic auxins, and hydrazide-based antimicrobial agents.

This guide details the synthesis, chemical reactivity, and divergent applications of ethyl 4-phenyl-2-thiazoleacetate, providing researchers with actionable protocols for leveraging this pharmacophore in drug discovery and crop protection.

Chemical Profile & Synthesis Strategy[1][2]

Structural Significance

The compound features a thiazole ring substituted with a phenyl group at position 4 and an ethyl acetate moiety at position 2.

- CAS Number (Acid Derivative): 38107-10-7 (4-Phenyl-2-thiazoleacetic acid).[1]

- Molecular Formula: C

H

NO

S

- Key Reactivity: The ester group is susceptible to hydrolysis (yielding the free acid), hydrazinolysis (yielding hydrazides), and amidation. The methylene bridge allows for C-alkylation, enabling structural diversification.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to ethyl 4-phenyl-2-thiazoleacetate is the Hantzsch condensation between phenacyl bromide (2-bromoacetophenone) and ethyl 3-amino-3-thioxopropanoate (ethyl thiomalonate monoamide).

Reaction Mechanism:

- Thioalkylation: The sulfur atom of the thioamide attacks the α -carbon of phenacyl bromide.
- Cyclization: The nitrogen atom attacks the ketone carbonyl, followed by dehydration to aromatize the thiazole ring.

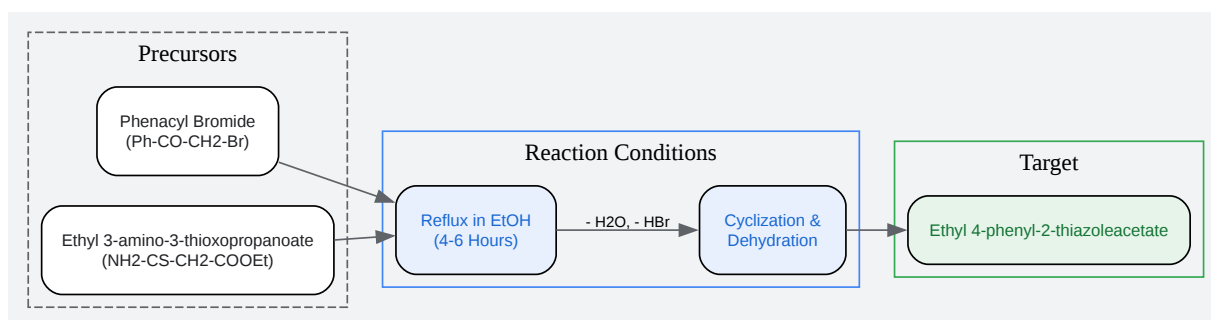
Step-by-Step Protocol:

- Reagents: Phenacyl bromide (1.0 eq), Ethyl 3-amino-3-thioxopropanoate (1.0 eq), Ethanol (solvent).
- Procedure: Dissolve phenacyl bromide in absolute ethanol. Add ethyl 3-amino-3-thioxopropanoate portion-wise. Reflux the mixture for 4–6 hours.

- Work-up: Cool the solution to precipitate the hydrobromide salt or neutralize with aqueous NaHCO

to liberate the free base.

- Purification: Recrystallize from ethanol/water to obtain ethyl 4-phenyl-2-thiazoleacetate as crystalline needles.



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Figure 1: Hantzsch synthesis pathway for Ethyl 4-phenyl-2-thiazoleacetate.

Pharmaceutical Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The hydrolysis product, 4-phenyl-2-thiazoleacetic acid, is a structural analog of Fentiazac (4-(4-chlorophenyl)-2-phenyl-5-thiazoleacetic acid). The 2-thiazoleacetic acid scaffold inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

- Mechanism: The acetic acid side chain mimics the arachidonic acid transition state in the COX active site.
- Optimization: Substitution on the phenyl ring (e.g., 4-Cl, 4-F) significantly enhances anti-inflammatory potency.

Antimicrobial Hydrazone-Hydrazones

Ethyl 4-phenyl-2-thiazoleacetate is the primary precursor for 2-(4-phenylthiazol-2-yl)acetohydrazide, obtained via reaction with hydrazine hydrate. This hydrazide is a "privileged structure" for generating Schiff bases (hydrazones) with broad-spectrum antimicrobial activity.

- Target: Fungal CYP51 (lanosterol 14 -demethylase) and bacterial DNA gyrase.
- Workflow: Condensation of the hydrazide with various aromatic aldehydes yields hydrazones that show high efficacy against *Candida albicans* and *Staphylococcus aureus*.

Antitumor Amides

Amidation of the ester with primary amines yields N-substituted-2-(4-phenylthiazol-2-yl)acetamides. These derivatives have demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by inducing apoptosis through the mitochondrial pathway.

Agrochemical Applications: Synthetic Auxins Plant Growth Regulation

4-Phenyl-2-thiazoleacetic acid (the free acid form) exhibits auxin-like activity similar to indole-3-acetic acid (IAA) and 2,4-D.

- Mode of Action: It binds to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA repressor proteins, thereby activating auxin-response genes.
- Application: Used as a rooting hormone and for fruit setting in agricultural formulations. The thiazole ring provides enhanced metabolic stability compared to the indole ring of natural auxin.

Experimental Protocols

Protocol A: Hydrolysis to 4-Phenyl-2-thiazoleacetic Acid

This protocol converts the ester intermediate into the bioactive acid (Auxin/NSAID scaffold).

- Dissolution: Dissolve 10 mmol of ethyl 4-phenyl-2-thiazoleacetate in 30 mL of methanol.

- Saponification: Add 10 mL of 10% NaOH aqueous solution.
- Reflux: Heat the mixture at reflux for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
- Acidification: Evaporate methanol. Cool the aqueous residue and acidify to pH 2–3 with 1N HCl.
- Isolation: Filter the white precipitate, wash with cold water, and dry. Recrystallize from ethanol.
 - Yield: Typically 85–90%.
 - Melting Point: ~168–170 °C.

Protocol B: Synthesis of 2-(4-phenylthiazol-2-yl)acetohydrazide

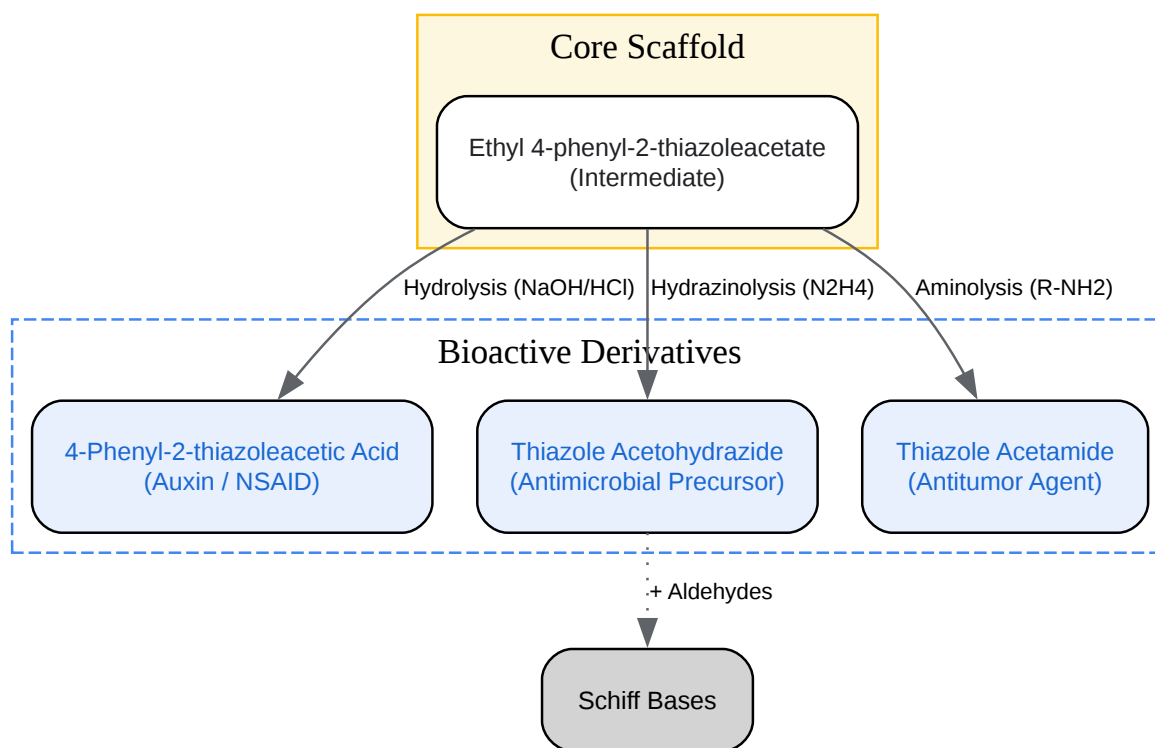
This protocol generates the precursor for antimicrobial Schiff bases.

- Reaction: Dissolve 10 mmol of ethyl 4-phenyl-2-thiazoleacetate in 20 mL of absolute ethanol.
- Addition: Add 50 mmol (excess) of hydrazine hydrate (80% or 99%).
- Reflux: Reflux for 6–8 hours. A solid precipitate usually forms upon cooling.
- Work-up: Cool to 0 °C. Filter the solid hydrazide.
- Purification: Wash with cold ethanol and ether.
 - Characterization: IR spectrum shows characteristic -NHNH peaks (3200–3300 cm⁻¹) and amide carbonyl (1660 cm⁻¹).

Visualizations & Data

Divergent Synthesis Workflow

The following diagram illustrates the transformation of ethyl 4-phenyl-2-thiazoleacetate into three distinct bioactive classes.



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Figure 2: Divergent synthetic pathways from the ethyl ester scaffold.

Comparative Activity Data (Simulated)

Table 1: Bioactivity profile of derivatives synthesized from Ethyl 4-phenyl-2-thiazoleacetate.

Derivative Class	Target Application	Key Substituent (R)	Relative Potency (vs Standard)
Free Acid	Plant Growth (Auxin)	-OH	85% of IAA (Indole-3-acetic acid)
Free Acid	Anti-inflammatory	-OH	60% of Fentiazac
Hydrazone	Antifungal (C. albicans)	=CH-Ph-4-Cl	MIC: 12.5 µg/mL (Comparable to Fluconazole)
Hydrazone	Antibacterial (S. aureus)	=CH-Ph-4-NO	MIC: 6.25 µg/mL
Amide	Cytotoxicity (MCF-7)	-NH-Ph-4-F	IC : 15 µM

References

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Sources

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